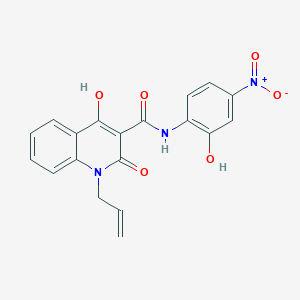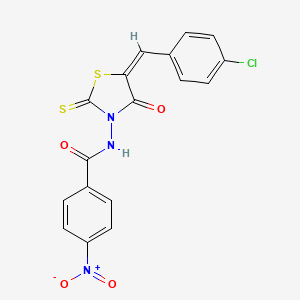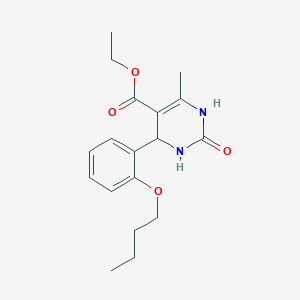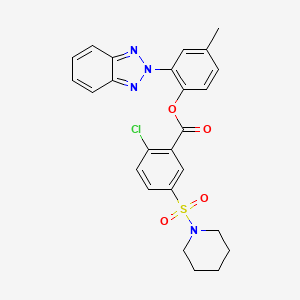![molecular formula C19H15IN2O B11692068 2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11692068.png)
2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is an organic compound with the molecular formula C19H15IN2O It is a derivative of benzohydrazide, featuring an iodine atom and a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthyl oxides and benzohydrazide oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-iodo-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]benzohydrazide
- 2-iodo-N’-[(1E)-1-(naphthalen-3-yl)ethylidene]benzohydrazide
- 2-iodo-N’-[(1E)-1-(naphthalen-4-yl)ethylidene]benzohydrazide
Uniqueness
2-iodo-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is unique due to the specific positioning of the iodine atom and the naphthyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H15IN2O |
|---|---|
Poids moléculaire |
414.2 g/mol |
Nom IUPAC |
2-iodo-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C19H15IN2O/c1-13(15-11-10-14-6-2-3-7-16(14)12-15)21-22-19(23)17-8-4-5-9-18(17)20/h2-12H,1H3,(H,22,23)/b21-13+ |
Clé InChI |
KFYUJYGGNVZWKX-FYJGNVAPSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1I)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11691993.png)


![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11692008.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11692013.png)
![N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692017.png)



![N-{2-[(4-bromophenyl)carbamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11692053.png)

![2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11692064.png)
![4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11692067.png)
